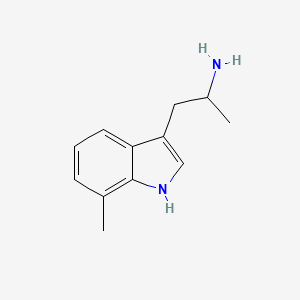
1-Methyl-2-(7-methyl-1H-indol-3-yl)-ethylamine
描述
1-Methyl-2-(7-methyl-1H-indol-3-yl)-ethylamine is a compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
准备方法
The synthesis of 1-Methyl-2-(7-methyl-1H-indol-3-yl)-ethylamine typically involves the use of indole derivatives as starting materials. One common synthetic route includes the reaction of 1-methylindole with appropriate alkylating agents under controlled conditions . The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
化学反应分析
1-Methyl-2-(7-methyl-1H-indol-3-yl)-ethylamine undergoes various chemical reactions, including:
科学研究应用
作用机制
The mechanism of action of 1-Methyl-2-(7-methyl-1H-indol-3-yl)-ethylamine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the FtsZ protein, which is essential for bacterial cell division . In anticancer applications, it inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
相似化合物的比较
1-Methyl-2-(7-methyl-1H-indol-3-yl)-ethylamine can be compared with other indole derivatives such as:
1-Methylindole: A simpler indole derivative used as a starting material for various syntheses.
Indole-3-carboxylic acid: An oxidation product of indole derivatives with applications in pharmaceuticals.
Indole-3-acetic acid: A plant hormone with significant roles in plant growth and development.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other indole derivatives.
生物活性
1-Methyl-2-(7-methyl-1H-indol-3-yl)-ethylamine is a compound belonging to the indole family, which is notable for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 188.27 g/mol. The compound features an indole moiety, which is known for its role in various biological processes.
The biological activity of this compound primarily stems from its interaction with various molecular targets:
- Cancer Research : It has been shown to inhibit tubulin polymerization, disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis in cancer cells.
- Neuropharmacology : The compound influences neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.
- Antimicrobial Activity : It exhibits antimicrobial properties by inhibiting the FtsZ protein, essential for bacterial cell division.
Biological Activities
The following table summarizes the biological activities and relevant findings associated with this compound:
| Activity | Description | Reference |
|---|---|---|
| Anticancer | Inhibits tubulin polymerization; induces apoptosis in cancer cells | |
| Neuropharmacological | Modulates neurotransmitter systems; potential for treating neurodegenerative diseases | |
| Antimicrobial | Inhibits FtsZ protein, affecting bacterial cell division |
Case Studies and Research Findings
- Anticancer Efficacy : A study indicated that this compound demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound was shown to induce apoptosis through the activation of caspase pathways and arresting the cell cycle at the G2/M phase .
- Neuropharmacological Effects : Research highlighted its potential role in modulating serotonin receptors, suggesting possible applications in treating mood disorders and other neurological conditions.
- Antimicrobial Properties : In vitro studies revealed that the compound exhibited activity against several bacterial strains, making it a candidate for further development as an antibiotic agent.
属性
IUPAC Name |
1-(7-methyl-1H-indol-3-yl)propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-8-4-3-5-11-10(6-9(2)13)7-14-12(8)11/h3-5,7,9,14H,6,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJMGGZLKGIAFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)CC(C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















